Bienvenue dans la boutique en ligne BenchChem!

N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

physicochemical profiling molecular weight structural analogue

This 4-methylbenzothiazole‑amide (CAS 900005‑00‑7) is a differentiated scaffold for kinase inhibitor discovery. The 4‑methyl substituent enhances lipophilicity and steric bulk relative to the unsubstituted parent (CAS 886901‑80‑0), directly influencing target‑binding kinetics and metabolic stability. Unlike generic benzothiazole‑amides, this derivative may yield unique kinase‑selectivity fingerprints in medium‑throughput panels. Ideal as a starting point for SAR campaigns and viability screens in pancreatic/colorectal cancer models (class‑level GI50 5–15 µM). Custom synthesis ensures high purity; contact us for a tailored quote.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 900005-00-7
Cat. No. B2535465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS900005-00-7
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H17N3OS/c1-15-8-7-12-18-19(15)23-21(26-18)24(14-17-11-5-6-13-22-17)20(25)16-9-3-2-4-10-16/h2-13H,14H2,1H3
InChIKeyJWQTWIXQVYSARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 900005-00-7): Structural Baseline and Class Context


N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 900005-00-7) is a synthetic tertiary benzamide derivative featuring a 4-methylbenzothiazole core and a pyridin-2-ylmethyl substituent. The compound belongs to the broader class of benzothiazole-amide congeners that have been investigated for kinase inhibition and anti‑proliferative activity . The 4‑methyl substitution on the benzothiazole ring distinguishes it from the unsubstituted parent N‑(benzo[d]thiazol‑2‑yl)‑N‑(pyridin‑2‑ylmethyl)benzamide (CAS 886901‑80‑0), altering physicochemical properties that are critical for target engagement and pharmacokinetic behaviour .

Why Interchanging N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide with In‑Class Analogs Carries Procurement Risk


Structurally related benzothiazole‑amide analogues cannot be freely interchanged with the 4‑methyl derivative. The 4‑methyl group modulates both lipophilicity and steric bulk, which directly influence target binding kinetics, metabolic stability, and off‑target promiscuity . Even minor modifications (e.g., removal of the methyl group, halogen substitution, or introduction of sulfonyl moieties) have been shown to alter kinase selectivity profiles and cellular potency in benzothiazole‑amide series . Absent direct comparative data for CAS 900005‑00‑7, the quantitative evidence below demonstrates why physicochemical differences mandate compound‑specific validation rather than generic substitution.

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide vs. Closest Analogs


Molecular Mass Offset of +14 Da vs. Unsubstituted Parent Benzothiazole Analogue

The target compound exhibits a molecular weight of 359.45 Da, which is 14 Da higher than the unsubstituted parent N‑(benzo[d]thiazol‑2‑yl)‑N‑(pyridin‑2‑ylmethyl)benzamide (345.4 Da) due to the 4‑methyl substituent . This mass difference corresponds to a methylene group and is expected to increase calculated logP by approximately +0.5 units based on fragment‑based contributions, thereby altering both solubility and passive membrane permeability.

physicochemical profiling molecular weight structural analogue

Predicted Lipophilicity Shift vs. 4‑Chloro and 4,6‑Difluoro Benzothiazole Congeners

The 4‑methyl substituent in the target compound replaces the 4‑chloro or 4,6‑difluoro groups found in close synthetic analogues. Fragment‑based calculations estimate that the 4‑methyl analogue possesses a logP approximately 0.3–0.7 units higher than the 4‑chloro derivative and 0.8–1.2 units higher than the 4,6‑difluoro derivative, which are known to reduce lipophilicity through electron‑withdrawing effects . No experimentally measured logP or logD values are publicly available for CAS 900005‑00‑7, but the predicted shift aligns with general benzothiazole SAR where alkyl substitution increases membrane partitioning.

lipophilicity ADME halogen analogue

Kinase Inhibitory Activity Inferred from Benzothiazole Amide Class SAR

Benzothiazole‑amide derivatives have demonstrated low‑micromolar IC50 values against Raf‑1 kinase in biochemical assays. In a published series, the most potent amide‑containing benzothiazole analogue exhibited an IC50 of 2.3 μM against Raf‑1, while urea‑linked benzothiazole derivatives showed IC50 values ranging from 1.8 to 8.5 μM . The target compound’s tertiary amide architecture and pyridin‑2‑ylmethyl group are consistent with motifs required for ATP‑competitive kinase binding, but direct IC50 data for CAS 900005‑00‑7 are absent.

kinase inhibition Raf-1 class-level SAR

Anti‑Proliferative Activity Inferred from Benzothiazole Amide Class Data

A focused library of benzothiazole amides was evaluated for anti‑proliferative effects across paraganglioma, pancreatic, and colorectal cancer cell lines. Several compounds exhibited GI50 values between 5 and 15 μM, with activity correlated to benzamide substitution pattern . The 4‑methyl substitution present in CAS 900005‑00‑7 has not been directly profiled in this panel, but the class data indicate that the benzothiazole‑amide scaffold is permissive for anti‑proliferative activity.

anti‑proliferative cancer cell lines PPAR

Recommended Research and Industrial Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide


Kinase Inhibitor Screening Library Expansion

Given the established kinase inhibitory activity of benzothiazole‑amide congeners , CAS 900005‑00‑7 is best deployed as a novel scaffold entry in medium‑throughput kinase profiling panels. Its structural divergence from common kinase inhibitor chemotypes may yield unique selectivity fingerprints when screened against a broad panel of recombinant kinases.

Oncology Cell‑Line Panel Hit Identification

The class‑level anti‑proliferative data (GI50 5–15 μM) support inclusion of this compound in viability screens across solid tumour cell lines, particularly pancreatic and colorectal models where benzothiazole amides have shown preliminary activity . Users should pair screening with a counter‑screen against non‑transformed cells to assess therapeutic window.

Chemical Probe Development for Target Deconvolution

The 4‑methyl substitution offers a modifiable handle for further derivatisation. If initial screening confirms bioactivity, the compound can serve as a starting point for structure‑activity relationship (SAR) campaigns aimed at improving potency and selectivity, with the goal of generating a qualified chemical probe for target identification studies.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.